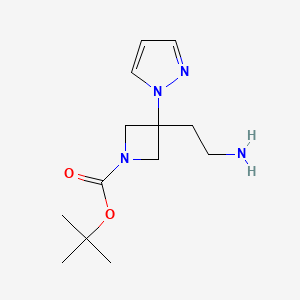![molecular formula C13H18N2O3S B13198328 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with a carboxylic acid group and a pyrrolidine ring, which is further substituted with a morpholine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group. The pyrrolidine ring is then synthesized and attached to the thiophene ring. Finally, the morpholine group is introduced to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxamide
- 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-sulfonic acid
- 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-phosphonic acid
Uniqueness
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H18N2O3S |
|---|---|
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
5-(3-morpholin-4-ylpyrrolidin-1-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3S/c16-13(17)11-1-2-12(19-11)15-4-3-10(9-15)14-5-7-18-8-6-14/h1-2,10H,3-9H2,(H,16,17) |
Clé InChI |
IAEMKPZEZKTRTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N2CCOCC2)C3=CC=C(S3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


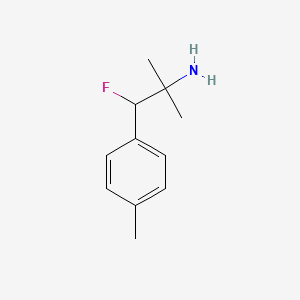
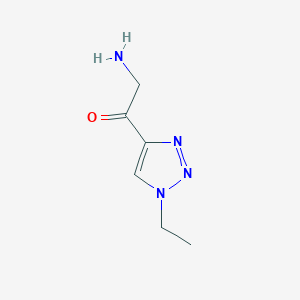


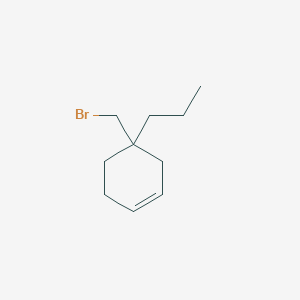
![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)

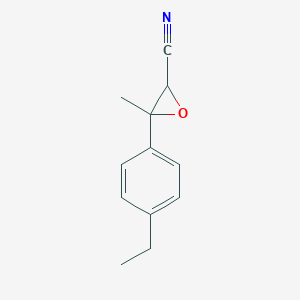
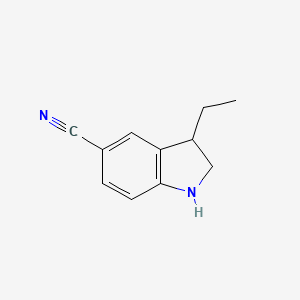
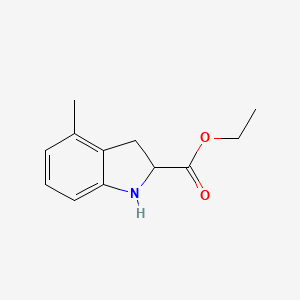
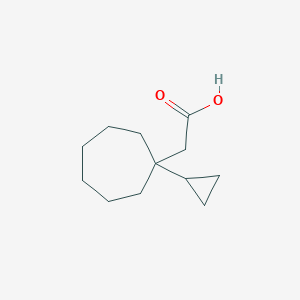
![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
